molecular formula C20H24FNO4S B12213348 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}pentanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}pentanamide

Cat. No.: B12213348
M. Wt: 393.5 g/mol
InChI Key: ZKOHGMGAZXYHLZ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}pentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a 5-(4-fluorophenyl)furan-2-ylmethyl moiety.

Properties

Molecular Formula

C20H24FNO4S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]pentanamide

InChI

InChI=1S/C20H24FNO4S/c1-2-3-4-20(23)22(17-11-12-27(24,25)14-17)13-18-9-10-19(26-18)15-5-7-16(21)8-6-15/h5-10,17H,2-4,11-14H2,1H3

InChI Key

ZKOHGMGAZXYHLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}pentanamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.

    Substitution: The fluorophenyl and furan groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing furan and thiophene moieties. A study on related furan derivatives showed promising cytotoxicity against hypoxic cancer cells, suggesting that the structural characteristics of these compounds could be harnessed for targeted cancer therapies . The incorporation of fluorinated phenyl groups enhances the biological activity of these compounds, making them suitable candidates for further development in oncology.

Antimicrobial Properties

Furan-based compounds have exhibited significant antimicrobial activity. For instance, derivatives synthesized from furan have been tested against various strains of bacteria and fungi, demonstrating effective inhibition zones, particularly against Helicobacter pylori and Candida albicans . The presence of the thiophene ring in N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}pentanamide may enhance its antimicrobial efficacy through unique mechanisms of action.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the combination of thiophene and furan rings contributes to enhanced pharmacological profiles. The electron-withdrawing fluorine atom on the phenyl group increases the compound's reactivity and interaction with biological targets, which is crucial for its medicinal properties .

In Silico Studies

Computational studies have been employed to predict the binding affinities and interactions of this compound with various biological targets. These studies help to elucidate the pharmacokinetics and pharmacodynamics associated with this compound, providing insights into its potential therapeutic applications .

Synthesis and Evaluation

A series of related compounds were synthesized and evaluated for their antidepressant and anxiolytic effects through various behavioral tests in animal models. One notable derivative demonstrated significant activity through monoamine oxidase (MAO) inhibition without notable neurotoxicity . This suggests that modifications to the core structure can yield compounds with desirable therapeutic profiles.

Clinical Relevance

The clinical relevance of this compound is supported by its potential use in treating conditions such as anxiety disorders and certain types of cancer. Ongoing research aims to explore its efficacy in clinical settings, emphasizing the need for further investigation into its safety and effectiveness .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Table 1: Comparison of Tetrahydrothiophen-3-yl Dioxid Derivatives

Compound Name Molecular Formula Key Substituents Potential Applications
Target Compound C₂₁H₂₅FN₂O₅S 4-Fluorophenyl-furan, pentanamide Pharmaceutical candidate
RN: 880783-97-1 C₂₃H₂₆FNO₅S 2-Fluorobenzyl, 4-isopropylphenoxy Not specified
RN: 879565-27-2 C₂₄H₂₃FN₂O₆S 3-Methoxybenzamide Research intermediate

Fluorophenyl-Substituted Heterocycles

  • 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide: This compound () features a furopyridine scaffold with a 4-fluorophenyl group. The trifluoroethylamino group enhances electronegativity, which may improve binding to hydrophobic enzyme pockets compared to the target compound’s simpler furan system .

Table 2: Fluorophenyl Heterocycle Derivatives

Compound Feature Heterocycle Type Additional Functional Groups Biological Relevance
Target Compound Furan None Moderate polarity
Furo[2,3-b]pyridine Trifluoroethylamino, carboxamide Enhanced enzyme inhibition
Furo[2,3-b]pyridine Pyrimidin-2-yl cyclopropyl DNA/RNA targeting potential

Pentanamide and Acetamide Derivatives

  • 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide :
    This compound () has a pentanamide backbone with a dioxoisoindolinyl group. The pyridin-2-yl sulfamoyl substituent increases molecular weight (493.53 g/mol) and may enhance solubility in polar solvents compared to the target compound’s simpler structure .
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
    A pesticide with a benzamide core and trifluoromethyl group, highlighting how structural analogs can diverge in application despite shared amide functionalities .

Table 3: Pentanamide/Acetamide-Based Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Application
Target Compound 436.49 4-Fluorophenyl-furan Pharmaceutical research
493.53 Dioxoisoindolinyl, pyridinylsulfamoyl Synthetic intermediate
Flutolanil 323.29 Trifluoromethyl, isopropoxy Agricultural pesticide

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves coupling reactions similar to those in and , where carboxamide formation uses reagents like tetramethylisouronium hexafluorophosphate .
  • Structure-Activity Relationships (SAR): The 4-fluorophenyl group in the target compound may improve metabolic stability over non-fluorinated analogs, as seen in fluorinated pharmaceuticals . However, the absence of pyridine or pyrimidine rings (cf. ) could limit its binding versatility.
  • Physicochemical Properties : The target compound’s molecular weight (436.49 g/mol) and sulfone group suggest moderate solubility in polar solvents, contrasting with higher-weight analogs in .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}pentanamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a tetrahydrothiophene ring and a furan moiety. Its molecular formula is C17H25FN2O2SC_{17}H_{25}FN_2O_2S, and it has a molecular weight of approximately 330.45 g/mol. The presence of both fluorine and sulfur in its structure suggests potential interactions with biological systems, which may contribute to its pharmacological properties.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. For example, studies on tetrahydrothiophene derivatives have shown their ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activities

Compound TypeCell Lines TestedMechanism of ActionReference
Tetrahydrothiophene DerivativesMCF-7, HeLaApoptosis Induction
Furan DerivativesA549, HT-29Cell Cycle Arrest

Neuroprotective Effects

The compound may also possess neuroprotective properties. Similar compounds have been studied for their ability to inhibit β-secretase (BACE) enzymes, which are implicated in Alzheimer's disease. Inhibiting these enzymes can reduce amyloid plaque formation in the brain, potentially slowing the progression of neurodegenerative diseases .

Table 2: Neuroprotective Activity

Compound TypeTarget EnzymeEffectReference
BACE InhibitorsBACE1/BACE2Reduced Amyloid Plaque Formation
Tetrahydrothiophene DerivativesVarious EnzymesNeuroprotection in Models

Case Study 1: Anticancer Activity in MCF-7 Cells

A study evaluated the effects of a related tetrahydrothiophene derivative on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting that this class of compounds could be developed into effective anticancer agents.

Case Study 2: Neuroprotective Effects in Alzheimer's Models

In an animal model of Alzheimer's disease, administration of a BACE inhibitor derived from tetrahydrothiophene showed a marked decrease in cognitive decline and amyloid burden compared to control groups. This indicates potential therapeutic applications for similar compounds in neurodegenerative disorders.

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